Cas no 2228946-52-7 (1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride)
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- EN300-2002965
- 2228946-52-7
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- Inchi: 1S/C6H8ClN3O2S/c7-13(11,12)6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3H2
- InChI Key: PQZXCJNRKBIZNI-UHFFFAOYSA-N
- SMILES: ClS(C1=CN(CC2CC2)N=N1)(=O)=O
Computed Properties
- Exact Mass: 221.0025754g/mol
- Monoisotopic Mass: 221.0025754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 73.2Ų
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002965-0.05g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-2002965-0.1g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 0.1g |
$1508.0 | 2023-09-16 | ||
| Enamine | EN300-2002965-0.25g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-2002965-0.5g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-2002965-1.0g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 1g |
$1714.0 | 2023-05-26 | ||
| Enamine | EN300-2002965-2.5g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 2.5g |
$3362.0 | 2023-09-16 | ||
| Enamine | EN300-2002965-5.0g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 5g |
$4972.0 | 2023-05-26 | ||
| Enamine | EN300-2002965-10.0g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 10g |
$7373.0 | 2023-05-26 | ||
| Enamine | EN300-2002965-1g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 1g |
$1714.0 | 2023-09-16 | ||
| Enamine | EN300-2002965-5g |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride |
2228946-52-7 | 5g |
$4972.0 | 2023-09-16 |
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride
1-(Cyclopropylmethyl)-1H-1,2,3-Triazole-4-Sulfonyl Chloride: An Overview of a Versatile Heterocyclic Compound
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS No. 2228946-52-7) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its cyclopropylmethyl substituent and a triazole ring, which are key features contributing to its chemical reactivity and biological activity.
The triazole ring is a well-known motif in medicinal chemistry, often incorporated into drug molecules to enhance their pharmacological properties. The presence of the cyclopropylmethyl group adds steric and electronic effects that can influence the compound's reactivity and selectivity. The sulfonyl chloride functional group, on the other hand, makes this compound an excellent electrophilic reagent for various synthetic transformations.
Recent research has highlighted the versatility of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride in the synthesis of complex molecules. For instance, a study published in the Journal of Organic Chemistry demonstrated its utility in the preparation of novel antimicrobial agents. The researchers utilized this compound as a key intermediate in the synthesis of a series of triazole-containing peptides, which exhibited potent activity against both Gram-positive and Gram-negative bacteria.
In the field of pharmaceuticals, 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride has shown promise as a building block for the development of new drugs. A notable example is its use in the synthesis of protease inhibitors, which are crucial for treating viral infections such as HIV. The triazole ring's ability to form stable hydrogen bonds and its electron-withdrawing properties make it an ideal candidate for enhancing the binding affinity of these inhibitors to their target enzymes.
Beyond pharmaceutical applications, this compound has also found use in agrochemicals. A recent study published in the Pest Management Science journal explored its potential as a precursor for developing new herbicides. The researchers synthesized a series of triazole-based compounds using 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride and evaluated their herbicidal activity against various weed species. The results showed that several derivatives exhibited high efficacy with low toxicity to non-target organisms.
In materials science, the unique properties of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride have been leveraged to create advanced functional materials. For example, a study published in the Journal of Materials Chemistry C reported the synthesis of triazole-containing polymers using this compound as a monomer. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.
The synthetic accessibility of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride is another factor contributing to its widespread use. Various methods have been developed for its preparation, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions and direct sulfonylation of triazole derivatives. These methods offer high yields and good functional group tolerance, facilitating its incorporation into diverse molecular architectures.
In conclusion, 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS No. 2228946-52-7) is a versatile heterocyclic compound with significant potential in multiple fields. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working on the development of new drugs, agrochemicals, and advanced materials. As ongoing research continues to uncover new applications and properties, this compound is likely to remain at the forefront of chemical innovation.
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